molecular formula C17H16N2O2 B5664830 2-Methoxy-6-[(quinolin-8-ylamino)methyl]phenol

2-Methoxy-6-[(quinolin-8-ylamino)methyl]phenol

Cat. No.: B5664830
M. Wt: 280.32 g/mol
InChI Key: PFRRBRRUZKYWLG-UHFFFAOYSA-N
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Description

2-Methoxy-6-[(quinolin-8-ylamino)methyl]phenol is a chemical compound with the molecular formula C17H16N2O2 and a molecular weight of 280.32 g/mol . This compound is known for its unique structure, which includes a methoxy group, a quinolinylamino group, and a phenol group. It has various applications in scientific research due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[(quinolin-8-ylamino)methyl]phenol typically involves the reaction of 2-methoxyphenol with quinoline-8-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[(quinolin-8-ylamino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinolinylamino group to a more reduced form.

    Substitution: The methoxy and phenol groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Methoxy-6-[(quinolin-8-ylamino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[(quinolin-8-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The quinolinylamino group is known to interact with various enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-[(quinolin-8-ylamino)methylene]cyclohexa-2,4-dienone
  • 4-Chloro-6-[(quinolin-8-ylamino)methylene]cyclohexa-2,4-dienone
  • 4-Methyl-6-[(quinolin-8-ylamino)methylene]cyclohexa-2,4-dienone

Uniqueness

2-Methoxy-6-[(quinolin-8-ylamino)methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, quinolinylamino group, and phenol group contribute to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

2-methoxy-6-[(quinolin-8-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-21-15-9-3-6-13(17(15)20)11-19-14-8-2-5-12-7-4-10-18-16(12)14/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRRBRRUZKYWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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